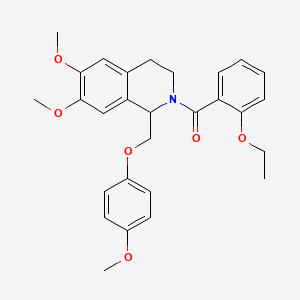![molecular formula C19H32N3O3+ B11205783 N,N,N-triethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propan-1-aminium](/img/structure/B11205783.png)
N,N,N-triethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})AZANIUM is a complex organic compound with a unique structure that includes a quinoline derivative
Preparation Methods
The synthesis of TRIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})AZANIUM involves multiple steps. One common synthetic route includes the reaction of aromatic amines with diethyl malonate in the presence of a catalyst like triethylamine . The reaction conditions typically involve the use of diphenyl ether as a solvent and heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
TRIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})AZANIUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
TRIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})AZANIUM has several scientific research applications:
Chemistry: It is used in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of TRIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})AZANIUM involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety in the compound is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
TRIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})AZANIUM can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure but differ in their functional groups and biological activities.
2-Hydroxyquinoline: Another quinoline derivative with distinct chemical properties and applications.
4-Hydroxyquinoline: Known for its biological activities, this compound is similar in structure but has different functional groups.
The uniqueness of TRIETHYL({3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL})AZANIUM lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H32N3O3+ |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
triethyl-[3-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]propyl]azanium |
InChI |
InChI=1S/C19H31N3O3/c1-4-22(5-2,6-3)13-9-12-20-18(24)16-17(23)14-10-7-8-11-15(14)21-19(16)25/h4-13H2,1-3H3,(H2-,20,21,23,24,25)/p+1 |
InChI Key |
LFDRQHONPOADRH-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+](CC)(CC)CCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11205708.png)
![7-(4-bromophenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11205711.png)
![3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid](/img/structure/B11205715.png)
![2-(Adamantane-1-carbonyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11205719.png)
![N-(3-methoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11205726.png)
![1-(4-fluorophenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11205729.png)
![methyl 4-({[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11205735.png)
![1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11205736.png)
![Ethyl 5-(trifluoromethyl)-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11205754.png)

![N-(2,6-dimethylphenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11205766.png)
![2-cyclohexyl-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11205778.png)
![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B11205785.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11205793.png)
